molecular formula C6H4N2O2 B1600363 Pyridazine-3,6-dicarbaldehyde CAS No. 78213-68-0

Pyridazine-3,6-dicarbaldehyde

Cat. No.: B1600363
CAS No.: 78213-68-0
M. Wt: 136.11 g/mol
InChI Key: FKFCJTDNDHJQRQ-UHFFFAOYSA-N
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Description

Pyridazine-3,6-dicarbaldehyde is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 2, and aldehyde groups at positions 3 and 6

Scientific Research Applications

Pyridazine-3,6-dicarbaldehyde has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for Pyridazine-3,6-dicarbaldehyde suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions in the research of pyridazine derivatives, including Pyridazine-3,6-dicarbaldehyde, could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in medicinal chemistry and optoelectronics could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-3,6-dicarbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 1,4-diketones can yield pyridazine derivatives, which can then be further functionalized to introduce aldehyde groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,6-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

Pyridazine-3,6-dicarbaldehyde can be compared with other similar compounds, such as pyridazinone and pyridazine derivatives:

Uniqueness: this compound is unique due to the presence of two aldehyde groups, which provide versatile reactivity for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

pyridazine-3,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-3-5-1-2-6(4-10)8-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFCJTDNDHJQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441643
Record name 3,6-DIFORMYLPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-68-0
Record name 3,6-DIFORMYLPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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